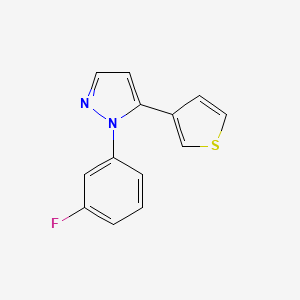

![molecular formula C6H3BrClN3 B597249 6-Bromo-8-chloroimidazo[1,2-a]pyrazine CAS No. 1208083-37-7](/img/structure/B597249.png)

6-Bromo-8-chloroimidazo[1,2-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

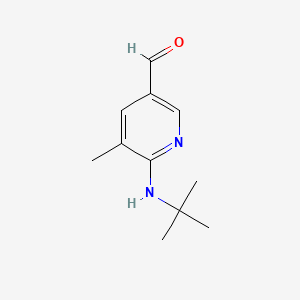

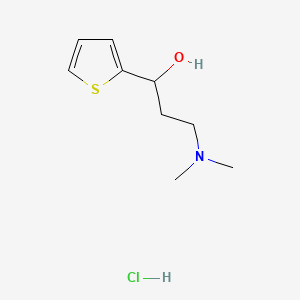

6-Bromo-8-chloroimidazo[1,2-a]pyrazine is a chemical compound with the linear formula C6H3BrClN3 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine involves a reaction of 5-bromo-3-chloropyrazin-2-amine with 2-chloroacetaldehyde. The reaction is stirred at 110 °C for 15 hours. The reaction is then neutralized with saturated aqueous NaHCO3 to pH 8 and extracted with EtOAc. The crude material is purified by flash silica gel chromatography .Molecular Structure Analysis

The molecular structure of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine is represented by the InChI code 1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H . The molecular weight of the compound is 232.47 .Chemical Reactions Analysis

The compound can undergo regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. These reactions provide Zn- and Mg-intermediates, which after quenching with various electrophiles, give access to polyfunctionalized imidazopyrazine heterocycles .Physical And Chemical Properties Analysis

6-Bromo-8-chloroimidazo[1,2-a]pyrazine is a solid substance with a molecular weight of 232.47. It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Kinase Inhibition

6-Bromo-8-chloroimidazo[1,2-a]pyrazine is employed in the synthesis of various derivatives with potential applications in kinase inhibition. For instance, streamlined synthesis methods have been developed for imidazo[1,2-a]pyrazine derivatives, demonstrating inhibitory activity against specific kinases, such as vascular endothelial growth factor receptor (VEGFR) 2 kinase (Ishimoto et al., 2013).

2. Antibacterial and Antifungal Properties

Some derivatives of imidazo[1,2-a]pyrazine, which can be synthesized using 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, exhibit significant antibacterial and antifungal activities. Research on substituted pyrazinecarboxamides, for instance, has shown promise against certain bacterial strains and fungi (Doležal et al., 2006).

3. Development of Anticancer Agents

Research indicates that derivatives of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine could be effective in the development of anticancer agents. Studies have shown that certain synthesized compounds exhibit notable activity against various cancer cell lines (Singh, Luxami & Paul, 2019).

4. Optical and Thermal Properties for Optoelectronic Applications

Imidazo[1,2-a]pyrazine derivatives, potentially synthesized using 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, have been investigated for their optical and thermal properties. These properties suggest potential applications in optoelectronic devices (Meti et al., 2017).

Safety And Hazards

The compound is labeled with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . In case of eye contact, it is recommended to wash out immediately with fresh running water .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-8-chloroimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRIACFCTBDGFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C(C2=N1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672055 |

Source

|

| Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-chloroimidazo[1,2-a]pyrazine | |

CAS RN |

1208083-37-7 |

Source

|

| Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

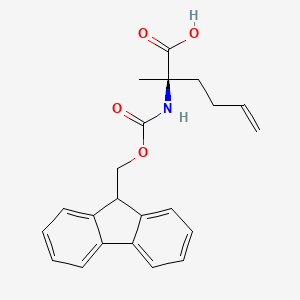

![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)

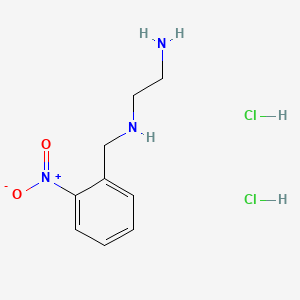

![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)

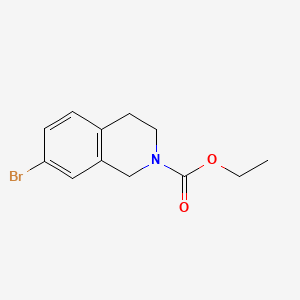

![1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B597178.png)